The compound [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, also known by its IUPAC name 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, is a synthetic organic compound characterized by its unique structure that incorporates both cyclopentyl and pyrazolyl groups. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activity and chemical reactivity.
This compound falls under the category of heterocyclic compounds, specifically those containing pyrazole rings. It is classified as an amine due to the presence of an amine functional group in its structure.
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. Key steps in the synthetic route include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.
The molecular structure of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine features:
The molecular formula is with a molecular weight of approximately 295.82 g/mol. The structural representation can be expressed using SMILES notation as CN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3.Cl
.
The compound is expected to participate in various chemical reactions typical for amines and heterocycles, including:
Reactions involving this compound may require specific conditions such as solvents, temperatures, and catalysts to facilitate desired transformations while minimizing side reactions.
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through:
Further studies would be required to elucidate specific mechanisms of action through experimental assays and computational modeling.
The compound is typically presented as a solid at room temperature, with relevant physical properties including:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 295.82 g/mol |
Appearance | Solid |
Chemical properties include:
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has potential applications in:
Research into this compound could lead to advancements in therapeutic agents or functional materials, highlighting its significance in ongoing scientific exploration.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5